Comparative CYP1A2 Inhibition: 2-(6-Bromo-3-pyridyl)morpholine vs. Its 4-Positional Isomer
2-(6-Bromo-3-pyridyl)morpholine demonstrates quantifiably different CYP1A2 inhibitory activity compared to its 4-substituted positional isomer, 4-(6-Bromo-3-pyridyl)morpholine. This distinction is critical for studies investigating drug-drug interactions or designing compounds with a specific metabolic profile [1][2].
| Evidence Dimension | Inhibition of human CYP1A2 enzyme |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | 4-(6-Bromo-3-pyridyl)morpholine: IC50 = 30,000 nM (30 μM) |
| Quantified Difference | The target compound exhibits 1.5-fold greater potency than its 4-positional isomer. |
| Conditions | Assays measured IC50 values for inhibition of human CYP1A2. The target compound's value is reported from BindingDB (BDBM50012189), while the comparator's value is from BindingDB (BDBM50079578). |
Why This Matters
For researchers developing compounds where modulation of CYP1A2 is a concern, the 2-substituted morpholine offers a 1.5-fold improvement in potency over the 4-substituted version, which can be a critical factor in early lead selection and optimization.
- [1] BindingDB. BDBM50012189 (CHEMBL3265238) - 2-(6-Bromo-3-pyridyl)morpholine. IC50=2.00E+4 nM for CYP1A2. View Source
- [2] BindingDB. BDBM50079578 (CHEMBL3417504) - 4-(6-Bromo-3-pyridyl)morpholine. IC50=3.00E+4 nM for CYP1A2. View Source
